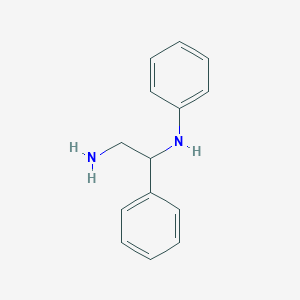

N1,1-Diphenylethane-1,2-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N,1-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJPCFMMGYZWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445043 | |

| Record name | N1,1-Diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42164-54-5 | |

| Record name | N1,1-Diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N¹,¹-Diphenylethane-1,2-diamine

Abstract

N¹,¹-Diphenylethane-1,2-diamine is a structurally significant unsymmetrical vicinal diamine featuring a challenging quaternary carbon center substituted with two phenyl groups. Unlike its well-studied C₂-symmetric isomer, 1,2-diphenylethane-1,2-diamine (DPEN), the synthesis of this 1,1-diphenyl analogue presents unique regiochemical and steric challenges. This guide provides an in-depth exploration of viable synthetic strategies for obtaining this target molecule. We will dissect mechanistically distinct approaches, including classical methods based on nucleophilic additions to imine precursors and modern, metal-free catalytic strategies such as the azidoimination of alkenes. Each strategy is evaluated for its efficiency, safety, and scalability. Detailed, field-proven experimental protocols are provided, supported by mechanistic diagrams and a comparative analysis to guide researchers and drug development professionals in selecting the optimal synthetic route.

Introduction: The Strategic Importance of Unsymmetrical Vicinal Diamines

Vicinal diamines (1,2-diamines) are privileged structural motifs that are foundational to a vast array of biologically active molecules, including pharmaceuticals, and serve as indispensable chiral ligands and organocatalysts in asymmetric synthesis.[1][2][3] While symmetric diamines like DPEN and trans-1,2-diaminocyclohexane (DACH) are cornerstones of modern catalysis, the demand for unsymmetrical 1,2-diamines has grown substantially.[3][4] These scaffolds offer a higher degree of modularity and finer steric and electronic tuning, which is critical for developing next-generation catalysts and complex drug candidates.

1.1. Differentiating N¹,¹-Diphenylethane-1,2-diamine from its Isomer

It is crucial to distinguish the target molecule, 1,1-diphenylethane-1,2-diamine (CAS 90155-46-7) [5], from its more common isomer, 1,2-diphenylethane-1,2-diamine (DPEN) [6].

-

N¹,¹-Diphenylethane-1,2-diamine: Features a -C(Ph)₂-NH₂ unit and a -CH₂-NH₂ unit. The key feature is the gem-diphenyl substituted quaternary carbon, which is sterically demanding to construct.

-

1,2-Diphenylethane-1,2-diamine (DPEN): Features two adjacent -CH(Ph)-NH₂ units. This C₂-symmetric structure is a renowned chiral ligand, famously used in Noyori's Nobel Prize-winning work on asymmetric hydrogenation.[3][6]

The synthesis of the 1,1-diphenyl isomer is inherently more complex due to the need for precise regiocontrol to install two distinct amino groups on adjacent carbons, one of which is quaternary. This guide focuses exclusively on strategies to address this challenge.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of N¹,¹-diphenylethane-1,2-diamine reveals several potential bond disconnections. The most logical approaches involve forming the C1-C2 bond or forming one of the C-N bonds as the key step. This leads to two primary strategic families: multi-step classical synthesis and modern catalytic difunctionalization.

Caption: High-level retrosynthetic analysis of the target diamine.

Synthetic Strategy I: α-Aminonitrile (Strecker-type) Synthesis

This classical and robust strategy builds the carbon skeleton sequentially. The core concept involves the synthesis of an α-amino ketone, which is then converted to the target diamine. A more direct variant involves the addition of a cyanide equivalent to an imine derived from 1,1-diphenylacetaldehyde, followed by reduction. However, given the stability and accessibility of precursors, the route via an α-amino ketone is often more practical.

3.1. Mechanistic Rationale

The key transformation is the nucleophilic addition of a cyanide anion to an imine (or iminium ion) formed in situ. The resulting α-aminonitrile is a stable intermediate where the nitrile group serves as a masked primary amine. A subsequent reduction, typically with a powerful hydride source like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, converts the nitrile to the required aminomethyl group.

3.2. Experimental Workflow

Caption: Workflow for the synthesis via an α-azido ketone intermediate.

3.3. Detailed Experimental Protocol (Proposed)

This protocol is a composite based on well-established transformations in organic chemistry.

Step 1: Synthesis of 2-Azido-1,1-diphenylacetone

-

To a solution of 1,1-diphenylacetone (1.0 equiv) in a suitable solvent like methanol or acetic acid, add bromine (1.05 equiv) dropwise at 0 °C. Stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with aqueous sodium thiosulfate solution and extract the product, 2-bromo-1,1-diphenylacetone, with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Dissolve the crude bromo-ketone in dimethylformamide (DMF). Add sodium azide (1.5 equiv) and stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield crude 2-azido-1,1-diphenylacetone, which can be purified by column chromatography.

Causality: Bromination occurs at the α-carbon due to enol/enolate formation. This is followed by a classic Sₙ2 displacement with the highly nucleophilic azide ion. DMF is an excellent polar aprotic solvent for this type of reaction.

Step 2: Reductive Amination and Azide Reduction

-

Dissolve the 2-azido-1,1-diphenylacetone (1.0 equiv) in methanol. Add ammonium acetate (10 equiv) and sodium cyanoborohydride (2.0 equiv). Stir at room temperature for 24 hours.

-

Quench the reaction by adding aqueous HCl (1M) carefully until the pH is acidic. Concentrate the solvent, then basify with NaOH (2M) and extract the amine product with dichloromethane.

-

The intermediate azido-amine can be carried forward directly. Dissolve it in methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC shows complete conversion.

-

Filter the catalyst through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude N¹,¹-diphenylethane-1,2-diamine can be purified by crystallization or chromatography.

Causality: The ketone is first converted to an imine with ammonia (from ammonium acetate), which is then selectively reduced by NaBH₃CN, a reagent that is stable in mildly acidic conditions and preferentially reduces imines over ketones. The subsequent step involves the clean and efficient reduction of the azide group to a primary amine using catalytic hydrogenation.

Synthetic Strategy II: Metal-Free Intermolecular Azidoimination of an Alkene

This strategy represents a modern, highly efficient approach to constructing unsymmetrical vicinal diamines. It leverages the reactivity of differentiated nitrogen-centered radicals to achieve a regioselective difunctionalization of an alkene in a single step.[7]

4.1. Mechanistic Rationale

This method proceeds through a radical cascade mechanism. An oxidant, such as (diacetoxyiodo)benzene (PIDA or PIFA), reacts with trimethylsilyl azide (TMSN₃) to generate an azide radical (•N₃). This radical adds to the alkene (1,1-diphenylethylene) at the less substituted carbon to form a stable benzylic radical at the C1 position. Concurrently, an imine present in the reaction mixture is oxidized to an iminyl radical, which is then trapped by the benzylic radical. This forms a C-C bond and installs both nitrogen functionalities across the double bond in a highly regioselective manner. The resulting 2-azidoimine is then reduced to the target diamine.[7]

4.2. Reaction Mechanism

Caption: Mechanism of the metal-free azidoimination strategy.

4.3. Detailed Experimental Protocol (Adapted from Literature)

This protocol is adapted from the general procedure reported by Li and coworkers for the azidoimination of olefins.[7]

Step 1: Three-Component Azidoimination

-

In a nitrogen-flushed vial, add 1,1-diphenylethylene (0.2 mmol, 1.0 equiv), a suitable ketimine (e.g., from acetophenone, 1.5 equiv), and 4-dimethylaminopyridine (DMAP, 2.0 equiv) to 1,4-dioxane (2.0 mL).

-

To this solution, add trimethylsilyl azide (TMSN₃, 3.0 equiv) followed by phenyliodine bis(trifluoroacetate) (PIFA, 2.5 equiv) in one portion.

-

Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction by TLC.

-

Upon completion, the reaction can be worked up by quenching with an aqueous solution of citric acid to hydrolyze any remaining imine.[7] Extract the product with an organic solvent, dry, and concentrate. The crude 2-azidoimine can be purified via column chromatography.

Trustworthiness: This protocol is self-validating as the intermediate 2-azidoimine is a stable compound that can be isolated and fully characterized before proceeding to the final reduction step, ensuring the correct regiochemistry has been established.

Step 2: One-Pot Reduction to the Diamine

-

Dissolve the crude or purified 2-azidoimine intermediate in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction under a hydrogen atmosphere (balloon) and stir vigorously for 6-12 hours.

-

The simultaneous reduction of both the azide and the imine functionalities will occur.[7]

-

Filter the catalyst through Celite and concentrate the solvent to obtain the crude N¹,¹-diphenylethane-1,2-diamine. Purify as required.

Comparative Analysis of Synthetic Routes

| Feature | Strategy I (Strecker-type) | Strategy II (Azidoimination) |

| Number of Steps | 3-4 steps | 2 steps (can be one-pot) |

| Starting Materials | 1,1-Diphenylacetone | 1,1-Diphenylethylene, TMSN₃ |

| Key Reagents | Br₂, NaN₃, NaBH₃CN, LiAlH₄ | PIFA, TMSN₃, H₂/Pd-C |

| Hazard Profile | High (toxic Br₂, explosive azides, pyrophoric LiAlH₄) | Moderate (toxic/explosive TMSN₃, strong oxidant PIFA) |

| Atom Economy | Lower (multiple steps with stoichiometric reagents) | Higher (catalytic, cascade reaction) |

| Scalability | Moderate; handling of azides can be problematic on scale. | Good; short sequence is advantageous. |

| Yield Potential | Moderate to good, but cumulative over several steps. | Good to excellent.[7] |

| Stereocontrol | Racemic. Chiral resolution or asymmetric reduction required. | Racemic. Asymmetric variants are an area of active research. |

Conclusion and Future Outlook

The synthesis of N¹,¹-diphenylethane-1,2-diamine, a challenging unsymmetrical diamine, is achievable through both classical and modern synthetic methodologies. The Strecker-type synthesis offers a robust, albeit lengthy, pathway using well-understood transformations. In contrast, the metal-free azidoimination of 1,1-diphenylethylene represents a more elegant and efficient state-of-the-art approach, delivering the target scaffold in fewer steps with higher atom economy.[7] The choice of method will depend on the specific requirements of the research or development program, including scale, available starting materials, and safety infrastructure.

Future research will likely focus on developing enantioselective versions of these syntheses. The development of chiral phase-transfer catalysts for the Strecker-type route or chiral catalysts for asymmetric alkene difunctionalization could provide direct access to enantiopure N¹,¹-diphenylethane-1,2-diamine, unlocking its full potential as a chiral ligand or auxiliary in asymmetric catalysis.

References

-

Lee, B. J., Ickes, A. R., Gupta, A. K., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(31), 5513–5518. [Link]

-

Wang, Z., Li, Y., et al. (2023). Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN₃ and Ketimines. Organic Letters, 25(47), 8496–8501. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

-

Lee, B. J., Ickes, A. R., Gupta, A. K., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC, NIH. [Link]

-

Wang, X., Song, R., et al. (2022). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 9(1), 108-114. [Link]

-

ChemSynthesis. (2024). N,N'-dimethyl-1,2-diphenylethane-1,2-diamine. [Link]

- Chen, G. (2016). The preparation method of one (±)-1,2-diphenyl ethylene diamine. CN105218380A.

-

Wikipedia. (n.d.). Diphenylethylenediamine. [Link]

-

Apicule. (n.d.). (1S,2S)-1,2-diphenylethane-1,2-diamine (CAS No: 16635-95-3). [Link]

-

Drabowicz, J., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. [Link]

-

Sancus. (n.d.). Mastering Asymmetric Catalysis: The Role of 1,2-Diphenylethane-1,2-diamine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of 1,2-Diphenylethane: A Key Organic Intermediate. [Link]

- Google Patents. (n.d.). A method for producing 1,2-diphenylethane. CN101318873A.

-

PubChem. (n.d.). 1,1-Diphenylethane-1,2-diamine. [Link]

-

Inorganic Chemistry. (2021). Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R, R)-1,2-Diphenylethylenediamine. PubMed. [Link]

-

Chemical Society Reviews. (2010). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

Sancus. (n.d.). Understanding CAS 16635-95-3: Your Guide to 1,2-Diphenylethane-1,2-diamine. [Link]

Sources

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination [organic-chemistry.org]

- 2. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 1,1-Diphenylethane-1,2-diamine | C14H16N2 | CID 17826744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 1,2-Diphenylethane-1,2-diamine: Properties, Synthesis, and Applications in Asymmetric Catalysis

Abstract

This technical guide provides an in-depth analysis of 1,2-diphenylethane-1,2-diamine (DPEN), a privileged chiral scaffold in modern organic synthesis. Initially addressing the potential nomenclature ambiguity with "N1,1-Diphenylethane-1,2-diamine," this document focuses on the scientifically significant C1,C2-diphenyl substituted diamine. We will explore the distinct properties and Chemical Abstracts Service (CAS) numbers of its stereoisomers: the chiral enantiomers (1R,2R) and (1S,2S), the achiral meso form, and the racemic mixture. This guide details robust methodologies for the synthesis of racemic DPEN and its subsequent optical resolution. A significant portion is dedicated to the compound's pivotal role as a chiral ligand in asymmetric catalysis, particularly in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental to pharmaceutical and fine chemical manufacturing. Experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with actionable knowledge for catalyst selection and reaction optimization.

Chemical Identity and Properties: Decoding the Isomers

The name "N1,1-Diphenylethane-1,2-diamine" could imply two phenyl groups on a single nitrogen atom. However, the compound of major significance in catalysis and chiral chemistry is 1,2-diphenylethane-1,2-diamine , where the phenyl groups are attached to the carbon backbone. This diamine, also known as stilbenediamine, exists as three stereoisomers: a pair of enantiomers ((+)-(1R,2R) and (-)-(1S,2S)) and a meso compound.[1] The properties and identifiers of these isomers, along with the racemic mixture, are crucial for their correct application.

While N¹,N²-diphenylethane-1,2-diamine (CAS 150-61-8) also exists, it is a structurally distinct secondary amine and not the focus of this guide.[2][3] The primary focus here is on the vicinal diamine scaffold that has become a cornerstone of asymmetric synthesis.

Table 1: Key Properties and CAS Numbers of 1,2-Diphenylethane-1,2-diamine Isomers

| Isomer/Mixture | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| (1R,2R)-(+)-DPEN | (1R,2R)-1,2-Diphenylethane-1,2-diamine | 35132-20-8 | C₁₄H₁₆N₂ | 212.29 | 79-83 | White to off-white crystalline solid |

| (1S,2S)-(-)-DPEN | (1S,2S)-1,2-Diphenylethane-1,2-diamine | 29841-69-8 | C₁₄H₁₆N₂ | 212.29 | 81-83 | White to light yellow crystalline powder |

| (±)-DPEN (Racemic) | (rac)-1,2-Diphenylethane-1,2-diamine | 5700-60-7 | C₁₄H₁₆N₂ | 212.29 | Not well-defined | Solid |

| meso-DPEN | (1R,2S)-1,2-Diphenylethane-1,2-diamine | 951-87-1 | C₁₄H₁₆N₂ | 212.29 | 118-122 | White solid |

Data sourced from various chemical suppliers and databases.[4][5][6][7][8]

Synthesis and Chiral Resolution

The practical application of DPEN in asymmetric synthesis hinges on the efficient preparation of the racemic mixture and its subsequent separation into pure enantiomers.

A common and effective laboratory-scale synthesis involves the reductive amination of benzil or the reduction of benzil dioxime.[1] The latter is often preferred for its high yield and straightforward procedure.

Protocol 1: Synthesis of (±)-DPEN via Reduction of Benzil Dioxime

-

Rationale: This method utilizes a readily available starting material, 1,2-diphenylethanedione dioxime (benzil dioxime), and reduces the two oxime functionalities to primary amines. Hydrazine hydrate serves as a convenient hydrogen source in the presence of a catalyst like Raney nickel.[9][10] The use of an inert atmosphere is critical to prevent catalyst deactivation and unwanted side reactions.

-

Step-by-Step Methodology:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1,2-diphenylethanedione dioxime (e.g., 48 g, 0.20 mol) and methanol (260 mL). Stir to dissolve.[9]

-

Add Raney nickel (e.g., 0.5 g) as the catalyst and activated carbon (e.g., 2 g) as a promoter. Heat the suspension to 60 °C.[9][10]

-

Slowly add 80% hydrazine hydrate (e.g., 28.75 g, 0.46 mol) dropwise, maintaining the reaction temperature between 58-62 °C. The rate of addition should be controlled to manage the evolution of nitrogen gas.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dioxime is fully consumed.

-

Cool the reaction mixture to room temperature and filter off the Raney nickel and activated carbon through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in a suitable solvent like petroleum ether (e.g., 200 mL) and allow the product to crystallize.

-

Filter the solid product, wash with cold solvent, and dry under vacuum to yield (±)-1,2-diphenylethylenediamine. Yields are typically high, often exceeding 95%.[9]

-

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is most effectively achieved by classical resolution using a chiral resolving agent, with tartaric acid being the most common and cost-effective choice.[1]

Protocol 2: Chiral Resolution using (+)-Tartaric Acid

-

Rationale: This process relies on the formation of diastereomeric salts. The racemic diamine (a mixture of R,R and S,S enantiomers) reacts with an enantiomerically pure acid, like (+)-tartaric acid, to form two diastereomeric salts: [(R,R)-DPEN / (+)-tartrate] and [(S,S)-DPEN / (+)-tartrate]. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1]

-

Step-by-Step Methodology:

-

Dissolve racemic DPEN in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Add the tartaric acid solution to the DPEN solution. A precipitate should form.

-

Heat the mixture to reflux to dissolve the salts, then allow it to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt, typically the (1R,2R)-DPEN salt, will crystallize first.

-

Isolate the crystals by filtration. Several recrystallization steps may be required to achieve high diastereomeric purity.

-

To recover the free diamine, treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the tartaric acid.

-

Extract the free (1R,2R)-DPEN into an organic solvent (e.g., dichloromethane), dry the organic layer (e.g., over MgSO₄), and remove the solvent under reduced pressure.

-

The (1S,2S)-DPEN enantiomer can be recovered from the mother liquor from the initial crystallization by a similar basification and extraction process.

-

The success of this resolution is validated by measuring the optical rotation of the final products. For example, the (1R,2R) enantiomer exhibits a specific rotation of [α]²⁰/D of approximately +102° (c=1 in ethanol).

Applications in Asymmetric Catalysis

The enantiopure forms of DPEN, particularly after N-derivatization (e.g., N-tosylation to TsDPEN), are exceptionally effective ligands for transition metals like Ruthenium, Rhodium, and Iridium.[11][12] These complexes are premier catalysts for asymmetric hydrogenation and transfer hydrogenation reactions, a field for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001.[1][13]

The Ru(II)-TsDPEN catalyst system is a benchmark for the enantioselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines.[12][14] These products are critical building blocks for pharmaceuticals.[11]

-

Mechanism of Action: The widely accepted mechanism is a concerted, "outer sphere" pathway.[11][15] The catalyst is activated by a hydrogen source (e.g., formic acid/triethylamine or isopropanol) to form a ruthenium-hydride species. The ketone or imine substrate does not coordinate directly to the metal. Instead, it interacts with the N-H group of the chiral TsDPEN ligand via hydrogen bonding. This interaction, combined with stabilizing CH/π interactions between the catalyst's arene and the substrate's aryl group, orients the substrate for a stereoselective transfer of a hydride from the metal and a proton from the ligand.[11][15] The C₂-symmetry of the DPEN ligand is the ultimate source of the stereochemical control.

-

Performance and Advantages:

-

High Enantioselectivity: Catalysts derived from DPEN derivatives consistently achieve high to excellent enantiomeric excesses (ee) for a broad range of substrates.[11]

-

High Catalytic Activity: These catalysts are highly active, permitting low catalyst loadings (high substrate-to-catalyst ratios).[11]

-

Mild Conditions: Reactions are typically run under mild temperatures and pressures, enhancing their practicality and safety.

-

Table 2: Comparative Performance of DPEN Derivatives in ATH of Acetophenone

| Catalyst Ligand | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |

| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |

Data adapted from comparative studies. Reaction conditions: acetophenone, formic acid/triethylamine, suitable solvent.[12]

-

Experimental Protocol Example:

-

In an inert atmosphere glovebox or via Schlenk line, charge a reaction vessel with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a suitable solvent like dichloromethane. Stir to form the precatalyst.

-

In a separate flask, prepare a solution of the substrate ketone (e.g., acetophenone, 1.0 mmol) in the reaction solvent.

-

Activate the catalyst by adding a hydrogen source, typically a 5:2 mixture of formic acid and triethylamine.

-

Add the substrate solution to the activated catalyst mixture.

-

Stir the reaction at a controlled temperature (e.g., 28-40 °C) and monitor by TLC or GC.

-

Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.

-

Purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC.[12]

-

Beyond metal catalysis, DPEN itself can function as a chiral organocatalyst. It has been successfully employed in reactions like asymmetric Michael additions, where its primary amine groups activate substrates through the formation of enamine or iminium intermediates.[12][16] This dual utility as both a ligand precursor and a standalone catalyst highlights its versatility.[16]

Conclusion

1,2-Diphenylethane-1,2-diamine is a molecule of profound importance in modern synthetic chemistry. Its value is rooted in its C₂-symmetric chiral structure, which, when harnessed correctly, provides exceptional control over stereochemical outcomes in chemical reactions. From the foundational steps of its synthesis and optical resolution to its sophisticated application in Nobel Prize-winning catalytic systems, DPEN provides a robust and versatile platform for the creation of enantiomerically pure molecules. This guide has provided the fundamental chemical data, actionable experimental protocols, and mechanistic rationale necessary for researchers and drug development professionals to effectively utilize this "privileged" scaffold in their synthetic endeavors.

References

- BenchChem. (n.d.). Application Notes: (+)-1,2-Diphenylethylenediamine as a Ligand in Asymmetric Transfer Hydrogenation.

- BenchChem. (n.d.). Comparative Catalytic Activity of (+)-1,2-Diphenylethylenediamine Derivatives in Asymmetric Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chiral Resolution: The Power of (1S,2S)-(-)-1,2-Diphenylethanediamine.

- Smolecule. (n.d.). Buy meso-1,2-Diphenylethylenediamine | 951-87-1.

- Wikipedia. (n.d.). Diphenylethylenediamine.

- Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.

- Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (n.d.). PMC - NIH.

- CymitQuimica. (n.d.). N1,N2-Diphenylethane-1,2-diamine.

- ChemicalBook. (n.d.). (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis.

- Sigma-Aldrich. (n.d.). N1,N2-Diphenylethane-1,2-diamine | 150-61-8.

- PubChem. (n.d.). N,N'-Diphenylethylenediamine.

- apicule. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine (CAS No: 35132-20-8) API Intermediate Manufacturers.

- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine, 97%.

- MDPI. (n.d.). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years.

- Google Patents. (n.d.). CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine.

- ResearchGate. (n.d.). (A) Structure of Noyori's ruthenium arene TsDPEN active catalyst for... | Download Scientific Diagram.

- Oakwood Chemical. (n.d.). N1-Phenylethane-1,2-diamine.

- ACS Catalysis. (2020). Chiral Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III) Hydrogen Bond Donor Catalysts....

- Organic Letters. (n.d.). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives.

- PubMed. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method....

- Sigma-Aldrich. (n.d.). 1,2-Diphenylethylenediamine (1R,2R)- DPEDA.

- (2025). Understanding CAS 16635-95-3: Your Guide to 1,2-Diphenylethane-1,2-diamine.

- PubChem. (n.d.). 1,2-Diphenylethane-1,2-diamine.

- The Journal of Organic Chemistry. (n.d.). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones.

- PubChem. (n.d.). Meso-1,2-Diphenylethylenediamine.

- Chemsrc. (n.d.). meso-1,2-Diphenylethylenediamine | CAS#:951-87-1.

- Chem-Impex. (n.d.). (1S,2S-(-)-1,2-Diphenylethylenediamine.

- Sigma-Aldrich. (n.d.). meso-1,2-Diphenylethylenediamine 98 951-87-1.

Sources

- 1. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. N1,N2-Diphenylethane-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. N,N'-Diphenylethylenediamine | C14H16N2 | CID 67422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apicule.com [apicule.com]

- 5. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 内消旋-1,2-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,2-Diphenylethane-1,2-diamine (DPEN): Properties, Synthesis, and Applications

An In-Depth Technical Guide to the Molecular Structure and Application of 1,2-Diphenylethane-1,2-diamine (DPEN)

Abstract

This technical guide provides a comprehensive exploration of 1,2-Diphenylethane-1,2-diamine (DPEN), a chiral diamine of paramount importance in modern synthetic chemistry. We will delve into its nuanced molecular structure, stereoisomeric forms, and the foundational principles governing its synthesis and chiral resolution. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices. We will examine the spectroscopic signatures that define its structure and explore its pivotal role as a C2-symmetric ligand and organocatalyst in asymmetric synthesis—a field recognized with the 2021 Nobel Prize in Chemistry.[1]

Introduction: The Significance of 1,2-Diphenylethane-1,2-diamine (DPEN)

1,2-Diphenylethane-1,2-diamine, systematically named (1R,2R)-1,2-diphenylethane-1,2-diamine and its enantiomer, is a C2-symmetric chiral diamine that has become an indispensable tool in asymmetric catalysis.[1][2] Often referred to as stilbenediamine, its rigid backbone and well-defined stereochemistry provide a unique scaffold for inducing chirality in chemical transformations.[1] The molecule exists in three stereoisomeric forms: a pair of enantiomers, (1R,2R)-DPEN and (1S,2S)-DPEN, and an achiral meso-diastereomer.[3] The enantiopure forms are highly valued as bidentate ligands and as foundational building blocks for a wide array of organocatalysts, particularly hydrogen-bond donors.[1][3] Their application spans numerous enantioselective reactions, including aldol, Michael, Mannich, and Diels-Alder reactions, which are fundamental in the synthesis of complex pharmaceutical compounds.[1] This guide will focus on the synthesis, characterization, and application of the chiral enantiomers, which are of primary interest in drug development and fine chemical synthesis.

Molecular Structure and Stereochemistry

The core structure of DPEN consists of a 1,2-diaminoethane backbone substituted with a phenyl group at each carbon atom. This substitution gives rise to two stereogenic centers, leading to the existence of the distinct stereoisomers.

Chemical Formula : C₁₄H₁₆N₂[3] Molar Mass : 212.29 g/mol [3]

The conformational rigidity and C2 symmetry of the (R,R) and (S,S) enantiomers are crucial to their effectiveness in asymmetric catalysis. This symmetry simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states.

Physicochemical Properties

A summary of the key physical and chemical properties of DPEN is provided below. These properties are critical for handling, storage, and application in various solvent systems.

| Property | Value | Reference |

| IUPAC Name | 1,2-Diphenylethane-1,2-diamine | [3] |

| Molecular Formula | C₁₄H₁₆N₂ | [4] |

| Molar Mass | 212.29 g/mol | [4][5] |

| Appearance | White solid | [3] |

| Melting Point | 79 to 83 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

| CAS Number (R,R)-(+) | 35132-20-8 | [4] |

| CAS Number (S,S)-(-) | 29841-69-8 | [1] |

Synthesis and Chiral Resolution: A Protocol-Driven Approach

The generation of enantiopure DPEN is a two-stage process involving the initial synthesis of the racemic mixture followed by chiral resolution.

Part A: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

The most common and efficient laboratory-scale synthesis of racemic DPEN proceeds via the reductive amination of benzil.[3] This method is favored for its reliability and the accessibility of the starting materials.

Experimental Protocol: Reductive Amination of Benzil

-

Rationale: This protocol utilizes a catalyzed hydrogenation in the presence of ammonia. Benzil is first converted to an intermediate diimine, which is then reduced to the corresponding diamine. Raney Nickel is a highly effective catalyst for this transformation due to its high surface area and activity.

-

Reactor Setup: To a high-pressure autoclave, add benzil and a suitable solvent such as ethanol.

-

Catalyst Addition: Add Raney Nickel catalyst (typically 5-10% by weight relative to benzil) under an inert atmosphere (e.g., argon or nitrogen) to prevent premature deactivation.

-

Ammonia Introduction: Cool the reactor and introduce anhydrous ammonia. The pressure and amount will depend on the scale of the reaction.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 atm) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude racemic DPEN, which can be purified by recrystallization.

Part B: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

The resolution of the racemic mixture is efficiently achieved by fractional crystallization using a chiral resolving agent, most commonly L-(+)-tartaric acid.[3]

-

Causality: The principle behind this resolution lies in the formation of diastereomeric salts. The chiral resolving agent (L-tartaric acid) reacts with both enantiomers of DPEN to form a pair of diastereomers: ((+)-DPEN)-(L-tartrate) and ((-)-DPEN)-(L-tartrate). These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Detailed Protocol (Adapted from Organic Syntheses):

-

Dissolution: In a round-bottomed flask, dissolve racemic DPEN in a suitable solvent, such as methanol.

-

Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 equivalents) in the same solvent to the DPEN solution.

-

Crystallization: The diastereomeric salt of one enantiomer will preferentially crystallize upon cooling or slow evaporation of the solvent. The (R,R)-DPEN tartrate is typically the less soluble salt in methanol.

-

Isolation: Collect the crystals by filtration. The optical purity can be enhanced by recrystallizing the salt.

-

Liberation of Free Diamine: Dissolve the isolated diastereomeric salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the ammonium ions and liberate the free enantiopure diamine.

-

Extraction: Extract the free diamine into an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure DPEN. The other enantiomer can be recovered from the filtrate from step 4 by a similar basification and extraction process.

Spectroscopic and Structural Characterization

Confirming the identity and purity of synthesized DPEN is crucial. A combination of spectroscopic methods is employed for this purpose.

| Technique | Key Observables and Interpretation |

| ¹H NMR | The proton NMR spectrum provides distinct signals for the aromatic protons (phenyl groups) and the aliphatic protons of the ethane backbone. The methine protons (-CH(NH₂)-) are particularly diagnostic. In chiral environments, these signals can be used to determine enantiomeric purity.[6] |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the phenyl carbons and the two aliphatic carbons, confirming the carbon skeleton of the molecule.[4][5] |

| IR Spectroscopy | The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-H stretches for the aromatic rings.[4][5] |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight of the compound (M/z = 212.29). Analysis of the fragmentation pattern can further validate the structure. |

| X-ray Crystallography | Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and the absolute stereochemistry of the enantiomers. Crystal structure data for DPEN is available in crystallographic databases.[4][7] |

Applications in Asymmetric Synthesis and Drug Development

The utility of DPEN in research and development stems from its efficacy as a chiral ligand and catalyst precursor.

-

Asymmetric Hydrogenation: As a bidentate ligand, DPEN can coordinate with transition metals like rhodium and ruthenium to form catalysts for asymmetric hydrogenation reactions. These reactions are vital for producing chiral alcohols and amines, which are common intermediates in pharmaceutical synthesis.

-

Organocatalysis: DPEN is a precursor to a class of highly effective organocatalysts. For example, the N-tosylated derivative, TsDPEN, is a well-known catalyst for asymmetric transfer hydrogenation of ketones.

-

Chiral Building Block: Its rigid and stereochemically defined structure makes it an excellent building block for synthesizing more complex chiral molecules, including ligands for other catalytic systems and novel pharmaceutical candidates.[1]

-

Chiral Solvating Agent: DPEN can be used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of chiral carboxylic acids.[6]

Conclusion

1,2-Diphenylethane-1,2-diamine is a molecule of profound influence in the field of stereoselective synthesis. Its well-defined C2-symmetric structure, coupled with accessible routes for its synthesis and resolution, has established it as a cornerstone for researchers in academia and industry. From its foundational role in Nobel Prize-winning catalyst systems to its continued application in the development of novel pharmaceuticals, DPEN remains a testament to the power of molecular design in controlling chemical reactivity and stereochemistry. This guide has provided the fundamental knowledge and practical protocols necessary for its synthesis, characterization, and intelligent application in the laboratory.

References

-

Wikipedia. (n.d.). Diphenylethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diphenylethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diphenylethane-1,2-diamine. Retrieved from [Link]

- Google Patents. (n.d.). CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine.

-

MDPI. (n.d.). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) 1,2-diphenylethane-1,2-diol and (b) 1,2-DPEDBN. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

-

ChemSynthesis. (2025). N,N'-dimethyl-1,2-diphenylethane-1,2-diamine. Retrieved from [Link]

-

ResearchGate. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 4. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. N,N'-Diphenylethylenediamine | C14H16N2 | CID 67422 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Isomers of Diphenylethane-1,2-diamine: Synthesis, Resolution, and Applications in Asymmetric Catalysis and Drug Development

Abstract

Diphenylethane-1,2-diamine, particularly its 1,2-isomer, stands as a cornerstone in modern organic chemistry. Its structural and stereoisomeric forms are not mere chemical curiosities but are pivotal scaffolds in asymmetric synthesis and medicinal chemistry. The C₂-symmetric chiral diamines, (1R,2R)- and (1S,2S)-1,2-diphenylethylene-1,2-diamine (DPEN), are privileged ligands for a multitude of transition-metal-catalyzed reactions, most notably the Nobel Prize-winning work of Ryōji Noyori in asymmetric hydrogenation. This guide provides an in-depth exploration of the isomers of diphenylethane-1,2-diamine, detailing their synthesis, optical resolution, and critical applications. It is intended for researchers, chemists, and drug development professionals who leverage stereochemistry to achieve precise molecular architecture and biological function.

Foundational Chemistry: Understanding the Isomeric Landscape

The molecular formula C₁₄H₁₆N₂ gives rise to two primary structural isomers of diphenylethane-diamine: 1,1-diphenylethane-1,2-diamine and 1,2-diphenylethane-1,2-diamine.[1] While the 1,1-isomer is a known chemical entity, the 1,2-isomer, commonly known as stilbenediamine, commands far greater attention due to the stereochemical possibilities arising from its two adjacent chiral centers.[2][3]

The 1,2-diphenylethane-1,2-diamine (DPEN) scaffold exists as three distinct stereoisomers: a pair of enantiomers and a meso compound.[2][4]

-

(1R,2R)-(+)-1,2-Diphenylethylenediamine ((R,R)-DPEN): One of the two chiral enantiomers.[4][5]

-

(1S,2S)-(-)-1,2-Diphenylethylenediamine ((S,S)-DPEN): The mirror image of (R,R)-DPEN.[4][6]

-

meso-1,2-Diphenylethylenediamine: An achiral diastereomer possessing a plane of symmetry.[2][7][8]

The enantiomeric pair, (R,R)- and (S,S)-DPEN, are C₂-symmetric molecules. This symmetry is a crucial attribute, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby enhancing enantioselectivity. It is this feature that makes them exceptional chiral ligands and auxiliaries in asymmetric synthesis.[4]

Synthesis and Chiral Resolution: Accessing Enantiopure Isomers

The practical utility of DPEN hinges on the efficient synthesis of the racemic mixture and its subsequent separation into pure enantiomers.

Synthesis of Racemic 1,2-Diphenylethylenediamine

A common and effective laboratory-scale synthesis involves the reductive amination of benzil.[2] This method proceeds via the formation of a diimine intermediate from benzil and ammonia, which is then reduced to the corresponding diamine. This process typically yields a mixture of the racemic (dl) and meso diastereomers, which can often be separated by fractional crystallization.[2]

The Principle of Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. The most established method is classical resolution using a chiral resolving agent, with tartaric acid being the agent of choice.[2][9]

Causality of Resolution: The fundamental principle is the reaction of the racemic base (a mixture of (R,R)-DPEN and (S,S)-DPEN) with an enantiopure acid, such as (+)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts: ((R,R)-DPEN)-(+)-tartrate and ((S,S)-DPEN)-(+)-tartrate. Diastereomers possess different physical properties, including solubility. By carefully selecting a solvent (e.g., methanol), one diastereomeric salt can be induced to crystallize preferentially, while the other remains in solution, allowing for their separation by filtration.[2][9] Subsequent treatment of the separated salts with a base regenerates the pure, enantiopure diamines.

Experimental Protocol: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

This protocol describes a self-validating system for obtaining enantiomerically pure DPEN. Each step is designed to maximize yield and purity.

Materials:

-

Racemic 1,2-diphenylethylenediamine

-

(+)-Tartaric acid

-

Methanol

-

10 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Salt Formation: Dissolve racemic 1,2-diphenylethylenediamine in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.

-

Crystallization: Add the tartaric acid solution to the diamine solution with stirring. A precipitate of the diastereomeric salt should form. Allow the mixture to cool slowly to room temperature and then place it in an ice bath for at least one hour to maximize crystallization of the less soluble diastereomer, typically the ((R,R)-DPEN)-(+)-tartrate salt.

-

Isolation of the First Diastereomer: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer. The filtrate is retained for the isolation of the other enantiomer.

-

Liberation of the Free Amine ((R,R)-DPEN): Suspend the collected crystals in deionized water and add 10 M NaOH solution dropwise with vigorous stirring until the solution becomes strongly basic (pH > 12) and all solids have dissolved. This neutralizes the tartaric acid and liberates the free diamine.

-

Extraction: Extract the aqueous layer three times with dichloromethane. The organic layers contain the enantiopure diamine.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the pure (1R,2R)-(+)-1,2-diphenylethylenediamine.

-

Isolation of the Second Enantiomer ((S,S)-DPEN): Take the filtrate from step 3, which is enriched in the ((S,S)-DPEN)-(+)-tartrate salt. Concentrate the filtrate under reduced pressure. Liberate the free amine by treating the residue with excess 10 M NaOH and extract with dichloromethane as described in steps 4-6 to obtain (1S,2S)-(-)-1,2-diphenylethylenediamine. Purity can be further enhanced by recrystallization.

-

Validation: Confirm the enantiomeric purity of each isomer by measuring its specific rotation and by analysis with chiral HPLC.

Physicochemical Properties of 1,2-DPEN Isomers

The distinct stereochemistry of each isomer leads to different physical properties, which are crucial for their characterization and application.

| Property | (1R,2R)-(+)-DPEN | (1S,2S)-(-)-DPEN | meso-DPEN |

| CAS Number | 35132-20-8[4][5] | 29841-69-8[6][10] | 951-87-1[7][8] |

| Appearance | White solid[2] | Light yellow solid[10] | White solid |

| Melting Point (°C) | 79 to 83[2] | 83 to 85[10] | 118 to 122[7] |

| Specific Rotation [α] | +106° (c=1, MeOH)[2] | -106° (c=1, MeOH) | 0° (achiral) |

Visualization of Key Processes

Diagrams are essential for conceptualizing complex chemical workflows and mechanisms.

Workflow for Chiral Resolution

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Applications in Asymmetric Synthesis and Drug Development

The enantiopure isomers of 1,2-DPEN are not end products but powerful tools that enable the synthesis of other valuable chiral molecules.

Privileged Ligands in Asymmetric Catalysis

(R,R)- and (S,S)-DPEN are quintessential chiral ligands in transition metal catalysis. [11]Their effectiveness stems from the C₂-symmetric backbone that creates a well-defined and rigid chiral pocket around the metal center. This steric and electronic environment forces substrates to approach the metal from a specific trajectory, resulting in highly enantioselective transformations.

A crucial derivatization is the N-tosylation of DPEN to afford TsDPEN. [2][11]This modification enhances the acidity of the N-H proton, which is believed to play a key role in the catalytic cycle of transfer hydrogenation.

Key Reactions:

-

Asymmetric Hydrogenation: Ruthenium complexes bearing DPEN or its derivatives are highly effective catalysts for the asymmetric hydrogenation of ketones, imines, and alkenes. [12]The catalyst system developed by Noyori, often comprising a Ru(II) precursor, a BINAP ligand, and a DPEN derivative, was instrumental in his 2001 Nobel Prize in Chemistry. [2]* Asymmetric Transfer Hydrogenation (ATH): This is arguably the most widespread application of DPEN-based catalysts. [13]Catalysts such as (cymene)Ru(S,S-TsDPEN) efficiently reduce ketones and imines to chiral alcohols and amines with exceptionally high enantioselectivity, using a simple hydrogen source like formic acid or isopropanol. [2][14][15]This method avoids the need for high-pressure hydrogen gas, making it highly practical for both academic and industrial settings. [13]

Chiral Building Blocks in Drug Synthesis

Beyond their role in catalysis, enantiopure diamines are valuable chiral building blocks for the synthesis of complex biologically active molecules. [9]The vicinal diamine motif is present in numerous natural products and pharmaceuticals. [16] A compelling example is the use of a cis-stilbene diamine derivative in the enantioselective synthesis of (-)-Nutlin-3 . [17][18]Nutlin-3 is a potent and widely studied small-molecule inhibitor of the p53-MDM2 interaction, a critical pathway in cancer biology. [17][18]The ability to synthesize a single enantiomer of Nutlin-3 is vital, as the biological activity resides in the (-)-enantiomer. The stereocontrolled synthesis, which relies on a chiral diamine precursor, circumvents the need for costly preparative chiral chromatography, highlighting the power of using these foundational building blocks in streamlining drug development. [17][18][19]

Conclusion

The isomers of 1,2-diphenylethane-1,2-diamine represent a masterful case study in the importance of stereochemistry. From the fundamental principles of diastereomeric salt formation that allow for their separation to their application in creating life-saving pharmaceuticals, (R,R)- and (S,S)-DPEN are indispensable tools. Their C₂-symmetric framework provides a robust platform for inducing chirality, enabling chemists to control the three-dimensional structure of molecules with remarkable precision. For researchers and professionals in drug development, a thorough understanding of the synthesis, resolution, and application of these isomers is not merely academic—it is fundamental to the innovation of new catalysts and the efficient, stereoselective construction of the next generation of therapeutic agents.

References

- Diphenylethylenediamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Diphenylethylenediamine]

- Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/chiral-diamine-ligands-for-asymmetric-synthesis-a-technical-guide]

- Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (-)-Nutlin-3, a Potent p53/MDM2 Inhibit - SciSpace. [URL: https://typeset.io/papers/catalytic-enantioselective-synthesis-of-stilbene-cis-diamines-2p752l0x]

- (1R,2R)-(+)-1,2-Diphenylethylenediamine structure and stereochemistry - Benchchem. [URL: https://www.benchchem.com/blog/1r-2r-1-2-diphenylethylenediamine-structure-and-stereochemistry]

- Mastering Chiral Resolution: The Power of (1S,2S)-(-)-1,2-Diphenylethanediamine. [URL: https://www.inno-pharmchem.com/mastering-chiral-resolution-the-power-of-1s-2s-1-2-diphenylethanediamine]

- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751b31524367851351111]

- Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3375825/]

- (S,S)-DPEN - Global Precious Metal Catalysts. [URL: https://www.

- meso-1,2-Diphenylethylenediamine 98 951-87-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/403064]

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00354]

- Vicinal-Diamine-Based Chiral Chain Dienes as Ligands for Rhodium(I)-Catalyzed Highly Enantioselective Conjugated Additions | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol201389s]

- R BINAP RuCl2 (R,R) DPEN - Global Precious Metal Catalysts. [URL: https://www.

- Synthesis of novel stilbene-containing diamine, 3 - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-novel-stilbene-containing-diamine-3_fig1_262590297]

- meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/meso-1_2-Diphenylethylenediamine]

- (PDF) Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (-)-Nutlin-3, a Potent p53/MDM2 Inhibitor - ResearchGate. [URL: https://www.researchgate.net/publication/51061994_Catalytic_Enantioselective_Synthesis_of_Stilbene_cis-Diamines_A_Concise_Preparation_of_--Nutlin-3_a_Potent_p53MDM2_Inhibitor]

- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753711/]

- Application Notes: (+)-1,2-Diphenylethylenediamine as a Ligand in Asymmetric Transfer Hydrogenation - Benchchem. [URL: https://www.benchchem.

- 1,2-Diphenylethane-1,2-diamine 5700-60-7 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1,2-diphenylethane-1,2-diamine-5700-60-7.html]

- MESO-1,2-DIPHENYLETHYLENEDIAMINE - precisionFDA. [URL: https://precision.fda.gov/files/8D68532D-EA0E-400A-851C-1C71C2604B50/reports/substance/SLY76BC5ZF]

- meso-1,2-Diphenylethylenediamine, 5g, Each - CP Lab Safety. [URL: https://www.cplabsafety.com/meso-1-2-diphenylethylenediamine-5g-each.html]

- (S,S)-TsDPEN - Global Precious Metal Catalysts. [URL: https://www.

- 1 Stilbenes Preparation and Analysis - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527628311.ch1]

- meso-1,2-Diphenylethylenediamine | CAS#:951-87-1 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/951-87-1_273391.html]

- Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11817724/]

- Ru–Tethered (R, R)–TsDPEN with DMAB as an efficient Catalytic system for High Enantioselective One-Pot Synthesis of Chiral β–aminol via Asymmetric Transfer Hydrogenation | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj06059b]

- RuCl2[(S)-xylbinap][(S,S)-dpen] - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/R0110]

- 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Diphenylethane-1_2-diamine]

- (1R,2R)-(+)-1,2-Diphenylethylenediamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724998]

- Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo502809e]

- Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222340/]

- (1S,2S)-1,2-diphenylethane-1,2-diamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6931238]

- (1S,2S)-1,2-diphenylethane-1,2-diamine (CAS No - apicule. [URL: https://www.apicule.com/api-intermediate/1s-2s-1-2-diphenylethane-1-2-diamine-16635-95-3]

- (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5700-60-7.html]

- (1S,2S-(-)-1,2-Diphenylethylenediamine - Chem-Impex. [URL: https://www.chemimpex.com/products/00109]

- 1,1-Diphenylethane-1,2-diamine | C14H16N2 | CID 17826744 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diphenylethane-1_2-diamine]

- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [URL: https://www.rsc.

- Synthesis of 1,1-diphenylethane - PrepChem.com. [URL: https://prepchem.com/synthesis-of-1-1-diphenylethane/]

- (A) Diamines employed: 1,2-phenylethylenediamine (PD),... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/A-Diamines-employed-1-2-phenylethylenediamine-PD-1-2-diaminocyclohexane-DC-1_fig1_262656919]

- CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents. [URL: https://patents.google.

- Technical Support Center: Chiral Resolution with (S)-(-)-1,1,2-Triphenylethane-1,2-diol - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-chiral-resolution-with-s-1-1-2-triphenylethane-1-2-diol]

Sources

- 1. 1,1-Diphenylethane-1,2-diamine | C14H16N2 | CID 17826744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. meso-1,2-Diphenylethylenediamine 98 951-87-1 [sigmaaldrich.com]

- 8. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Hazards of N1,1-Diphenylethane-1,2-diamine

Introduction

N1,1-Diphenylethane-1,2-diamine is a vicinal diamine containing a geminal diphenyl moiety. This unique structural arrangement makes it a compound of interest in synthetic chemistry, particularly as a potential ligand in catalysis or as a building block in the synthesis of complex organic molecules and pharmaceuticals.[2][3] The presence of two amine functional groups and a 1,1-diarylalkane scaffold suggests a specific reactivity and, consequently, a distinct hazard profile that warrants careful consideration.[2] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential safety and handling requirements for this compound.

Inferred Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the close structural isomer, 1,2-Diphenylethane-1,2-diamine, the following hazards are anticipated for N1,1-Diphenylethane-1,2-diamine.[4][5]

Expected GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory) | H335: May cause respiratory irritation[5] |

These classifications suggest that N1,1-Diphenylethane-1,2-diamine should be handled as a hazardous substance. The primary routes of exposure and associated health effects are detailed below.

Health Hazard Assessment

The toxicological properties of N1,1-Diphenylethane-1,2-diamine have not been fully investigated.[5] However, based on its chemical structure and the known hazards of analogous compounds, the following health effects can be anticipated:

-

Dermal and Ocular Effects: Direct contact with the skin is likely to cause irritation.[5] Prolonged or repeated exposure may lead to more severe skin reactions. Contact with the eyes is expected to cause serious irritation.[5] As with many amines, there is a potential for corrosive effects, especially with prolonged contact.[6]

-

Respiratory Effects: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[5] Symptoms can include coughing, shortness of breath, and inflammation of the mucous membranes.

-

Ingestion: Ingestion of N1,1-Diphenylethane-1,2-diamine may be harmful.[4] Symptoms could include gastrointestinal irritation, nausea, and vomiting.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[5]

Physicochemical Hazards

-

Flammability: The compound is expected to be combustible but may require preheating before ignition can occur.[7]

-

Reactivity: As an amine, N1,1-Diphenylethane-1,2-diamine is a weak base and can react exothermically with acids to form salts.[8] It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8][9]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][9]

Experimental Protocols for Safe Handling

Given the anticipated hazards, a stringent set of safety protocols must be followed when handling N1,1-Diphenylethane-1,2-diamine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required PPE for handling N1,1-Diphenylethane-1,2-diamine.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.

Storage and Handling Procedures

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Wash hands thoroughly after handling.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6] |

Spill Response Protocol

Sources

- 1. 1,1-Diphenylethane-1,2-diamine | C14H16N2 | CID 17826744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiospecific Synthesis of ortho-Substituted 1,1-Diarylalkanes by a 1,2-Metalate Rearrangement/anti-SN 2' Elimination/Rearomatizing Allylic Suzuki-Miyaura Reaction Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. nctius.com [nctius.com]

- 8. FATTY DIAMINES, PETROLEUM DISTILLATES (CORROSIVE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

Introduction: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Diphenylethane-Diamine Scaffold: Synthesis, Properties, and Applications in Asymmetric Catalysis

The diphenylethane-diamine framework represents a cornerstone in the field of stereoselective synthesis. Its rigid, C2-symmetric structure has proven to be a "privileged scaffold," capable of inducing high levels of chirality in a vast array of chemical transformations.[1] This guide provides an in-depth exploration of this critical class of compounds, with a primary focus on the most influential isomer, 1,2-Diphenylethane-1,2-diamine (DPEN), and its derivatives. We will delve into its synthesis, resolution, and pivotal role in asymmetric catalysis, a field revolutionized by its application in Nobel Prize-winning research.[2]

While the query specifically mentions N¹,¹-Diphenylethane-1,2-diamine, the scientific literature is overwhelmingly dominated by its isomers, particularly the 1,2-substituted variant. To provide a comprehensive and practical resource for researchers, this guide will first clarify the key structural isomers before concentrating on the highly impactful 1,2-Diphenylethane-1,2-diamine.

Clarification of Isomeric Structures

The term "Diphenylethane-diamine" can refer to several distinct molecules. The precise arrangement of the phenyl and amine groups dictates the compound's properties and applications.

-

1,2-Diphenylethane-1,2-diamine (DPEN): Features two phenyl groups and two amino groups on adjacent carbons (C1 and C2). It exists as three stereoisomers: a meso compound and a pair of enantiomers, (R,R)-DPEN and (S,S)-DPEN.[2] This isomer is the focus of this guide due to its extensive use in catalysis.

-

1,1-Diphenylethane-1,2-diamine: Both phenyl groups are attached to the same carbon atom (C1), with the two amine groups on C1 and C2 respectively.[3]

-

N,N'-Diphenylethane-1,2-diamine: The parent "ethane-1,2-diamine" is substituted with one phenyl group on each nitrogen atom.[4]

Synthesis and Chiral Resolution of 1,2-Diphenylethane-1,2-diamine (DPEN)

The practical utility of DPEN in asymmetric synthesis hinges on the efficient preparation of its enantiopure forms. The standard methodology involves a two-stage process: the synthesis of the racemic diamine followed by classical resolution.

Part 1: Synthesis of (±)-1,2-Diphenylethane-1,2-diamine

The most common laboratory and industrial synthesis starts from benzil, an inexpensive diketone, through reductive amination.[2] An alternative approach utilizes the reduction of 1,2-diphenylethanedione dioxime.[5][6]

Protocol: Reductive Amination of Benzil Dioxime [6]

This protocol is adapted from a patented industrial method, highlighting its scalability and high yield.

-

Reaction Setup: In a 500 mL four-necked flask equipped with a condenser and mechanical stirrer, dissolve 1,2-diphenylethanedione dioxime (48 g, 0.20 mol) in methanol (360 mL).

-

Catalyst Addition: Add activated carbon (2.5 g) and Raney Nickel (0.8 g) to the solution. The activated carbon acts as a promoter.

-

Reduction: Heat the mixture to 60°C. Slowly add an aqueous solution of ammonium formate (128 g of 50% solution, 1.0 mol) dropwise, maintaining the reaction temperature at approximately 63°C. The ammonium formate serves as the hydrogen source.

-

Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or liquid chromatography (LC) until the starting dioxime is fully consumed.

-

Workup: Cool the reaction mixture and filter off the Raney Nickel and activated carbon.

-

Isolation: Distill the methanol from the filtrate under reduced pressure. To the residue, add petroleum ether (200 mL) and heat to dissolve.

-

Crystallization: Cool the solution and allow it to stand for 24 hours to crystallize the product.

-

Final Product: Filter the crystals to obtain (±)-1,2-diphenyl ethylene diamine. Expected yield is approximately 93-98% with high chemical purity (>99%).[5][6]

Part 2: Optical Resolution of (±)-DPEN

The separation of the racemic mixture into its constituent (R,R) and (S,S) enantiomers is classically achieved using a chiral resolving agent, with tartaric acid being the most effective and widely used.[2]

Protocol: Resolution with (+)-Tartaric Acid [2]

-

Diastereomeric Salt Formation: Dissolve racemic DPEN in methanol. Add a stoichiometric amount of (+)-tartaric acid dissolved in methanol.

-

Selective Crystallization: The (R,R)-DPEN-(+)-tartrate salt is less soluble and will preferentially crystallize from the solution upon cooling.

-

Isolation of (R,R)-DPEN: Filter the crystalline salt. The free (R,R)-diamine can be liberated by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

-

Isolation of (S,S)-DPEN: The (S,S)-DPEN remains in the filtrate from step 2. The solvent can be evaporated, and the remaining tartrate salt treated with base to liberate the (S,S)-diamine.

-

Purity Assessment: The enantiomeric excess (ee) of each isomer is typically confirmed by chiral GLC or HPLC, and the optical rotation is measured. The (R,R) enantiomer exhibits a specific rotation of [α]₂₃ +106±1° in methanol.[2]

Physicochemical Properties

The physical and chemical properties of DPEN are crucial for its application. The high purity solid is used in sensitive catalytic preparations.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆N₂ | [7] |

| Molar Mass | 212.29 g/mol | [7] |

| Appearance | White solid | [2][7] |

| Melting Point | 79 to 85 °C (lit.) | [2][8] |

| Solubility | Slightly soluble in water | [2] |

| Optical Activity ([α]₂₀/D) | (1S,2S): -102° (c=1 in ethanol) | [8] |

| Optical Activity ([α]₂₃) | (1R,2R): +106±1° (c=1 in methanol) | [2] |

Core Application: Asymmetric Catalysis

The C₂-symmetric chiral backbone of DPEN makes it an exceptionally effective ligand for creating a chiral environment around a metal center. This steric and electronic influence directs the stereochemical outcome of a reaction, enabling the synthesis of a single desired enantiomer.

Asymmetric Transfer Hydrogenation (ATH)

The most celebrated application of DPEN is in Ru(II)-catalyzed asymmetric transfer hydrogenation, a discovery that contributed to the 2001 Nobel Prize in Chemistry awarded to Ryōji Noyori.[2] In this system, the N-tosylated derivative, TsDPEN, is often used as the ligand precursor.

Mechanism and Key Example: Desymmetrization of Benzil

The catalyst, often formulated as (cymene)Ru(S,S-TsDPEN), efficiently reduces prochiral ketones and imines to chiral alcohols and amines.[2] A classic example is the desymmetrization of the symmetric molecule benzil into the chiral (R,R)-hydrobenzoin. In this reaction, a mixture of formic acid and triethylamine serves as a safe and convenient source of hydrogen.[2][9]

PhC(O)C(O)Ph + 2 H₂ (from HCOOH/NEt₃) → PhCH(OH)CH(OH)Ph ((R,R) isomer)[2]

The reaction proceeds via a metal-ligand bifunctional mechanism where the N-H proton of the coordinated TsDPEN ligand and the metal-hydride participate in a concerted transfer to the carbonyl substrate.

Protocol: Asymmetric Transfer Hydrogenation of a Ketone [9]

-

Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere (e.g., Argon or Nitrogen).

-